Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique imidazolidinone core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the tetrafluorobenzyl and thioxoimidazolidinone moieties, contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions
Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized through the cyclization of appropriate amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Introduction of Tetrafluorobenzyl Group: The tetrafluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable tetrafluorobenzyl halide reacts with the imidazolidinone intermediate.
Acylation and Esterification: The final steps involve acylation of the imidazolidinone with benzyl chloride and subsequent esterification with ethyl benzoate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Tetrafluorobenzyl halides, benzyl chloride, nickel catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: Its chemical stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imidazolidinone core can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The tetrafluorobenzyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: This compound shares a similar benzyl and ester functional group but differs in the core structure, which is a piperidine instead of an imidazolidinone.
Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Another similar compound with a piperidine core, used in the synthesis of receptor agonists and antagonists.
Uniqueness
Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its imidazolidinone core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C28H23F4N3O4S |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-benzyl-5-oxo-2-sulfanylidene-3-[(2,3,4,5-tetrafluorophenyl)methyl]imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H23F4N3O4S/c1-2-39-27(38)17-8-10-19(11-9-17)33-22(36)13-21-26(37)35(14-16-6-4-3-5-7-16)28(40)34(21)15-18-12-20(29)24(31)25(32)23(18)30/h3-12,21H,2,13-15H2,1H3,(H,33,36) |
InChI Key |
ZMMQBGOPAPSZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC(=C(C(=C3F)F)F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
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